2,7-Dioxaspiro[4.4]nonane-1,6-dione

Oxidative Cyclization Spirolactonization Manganese(III) Acetate

Researchers requiring spirodilactone scaffolds with thermal and hydrolytic stability often face limited access to high-purity CAS 4372-10-5. This compound, free of active methylene hydrogens, provides inherent oxidative stability for polymer and medicinal chemistry applications. Key advantages: ≥95% purity; distinct reactivity from regioisomer 3505-67-7; direct Kurosawa spirolactonization route enables tunable synthesis. Reliable supply for R&D programs.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 4372-10-5
Cat. No. B8559730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dioxaspiro[4.4]nonane-1,6-dione
CAS4372-10-5
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1COC(=O)C12CCOC2=O
InChIInChI=1S/C7H8O4/c8-5-7(1-3-10-5)2-4-11-6(7)9/h1-4H2
InChIKeyAQNNKYGJUVBZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Data for 2,7-Dioxaspiro[4.4]nonane-1,6-dione


2,7-Dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) is a symmetrical spirodilactone with the molecular formula C₇H₈O₄ and molecular weight 156.14 g/mol, consisting of two γ-butyrolactone rings sharing a single spiro carbon . This compound serves as a versatile intermediate for synthesizing heterocyclic scaffolds and polymer precursors. Commercially, it is typically available at 95% purity from research chemical suppliers . The compound is also known by alternative nomenclature including 3,8-dioxaspiro[4.4]nonane-4,9-dione and spiro[4.4]dibutyrolactone, and is structurally related to but distinct from its regioisomer 1,6-dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7) [1].

Symmetric spirodilactone core for heterocycle and polymer scaffold synthesis
Regioisomer-specific 1,6-dione substitution pattern enables distinct reactivity
Typical 95% purity grade suitable for intermediate-scale research use

Irreplaceability of 2,7-Dioxaspiro[4.4]nonane-1,6-dione


In procurement and experimental design, substituting 2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) with its regioisomer 1,6-dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7) or with nitrogen-containing spirodilactam analogs is not functionally equivalent. The carbonyl oxygen placement at positions 1 and 6 versus 2 and 7 creates distinct reactivity profiles that affect both the reaction conditions required and the downstream products accessible [1]. More critically, substitution with 2,7-diazaspiro[4.4]nonane-1,6-dione derivatives introduces active methylene hydrogen atoms adjacent to carbonyl groups, which demonstrably reduces hydrolytic and thermal oxidative stability compared to the parent dioxa compound—a property that directly impacts polymer performance in applications requiring moisture and thermal resistance [2]. The Kurosawa spirolactonization pathway, which directly yields CAS 4372-10-5, also differs fundamentally in yield outcomes and stereochemical control from alternative synthetic routes used for other spirodilactone isomers [3].

2,7-Dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5)
1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7) — regioisomer reactivity and synthetic route may not transfer
Dioxa spirodilactone (CAS 4372-10-5)
2,7-Diazaspiro[4.4]nonane-1,6-dione analogs — reduced hydrolytic and thermal oxidative stability may alter material performance
Kurosawa oxidation route (CAS 4372-10-5)
Alternative spirodilactone synthesis from 4-oxoheptanedioic acid — yield profile and stereochemical control may differ

Comparative Evidence for 2,7-Dioxaspiro[4.4]nonane-1,6-dione


Kurosawa Oxidation Yield vs. Regioisomer

The Kurosawa spirolactonization of malonic acid with alkenes using manganese(III) acetate oxidation provides a direct, one-step route to 2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) [1]. When comparing synthetic efficiency across spirodilactone regioisomers, the 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold is obtained in yields that vary substantially depending on the alkene substrate employed. In head-to-head comparisons using the same Mn(III)-mediated oxidative methodology, the yield of CAS 4372-10-5 with malonic acid and unsubstituted ethene reaches approximately 28%, whereas substituted alkene substrates produce yields up to 91% for the corresponding substituted spirodilactone products [2]. By contrast, the regioisomer 1,6-dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7) is synthesized via a fundamentally different route from 4-oxoheptanedioic acid, requiring a two-step dehydration-lactonization sequence and achieving approximately 80% yield under optimized conditions—a process that is not directly comparable in substrate scope [3].

Synthetic yield
Cross-study comparable
Target: ~28–91% (Kurosawa, substrate-dependent)
Regioisomer: ~80% (fixed dehydration route)
Substrate-dependent flexibility vs. fixed regioisomer route
Mn(III)-mediated oxidation enables derivative tuning
Oxidative Cyclization Spirolactonization Manganese(III) Acetate

Thermal & Hydrolytic Stability vs. Diaza Analogs

When 2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) is converted to its nitrogen-containing analog, 2,7-diazaspiro[4.4]nonane-1,6-dione, the resulting spirodilactam exhibits demonstrably reduced stability to moisture and oxygen at elevated temperatures due to the presence of active methylene hydrogen atoms alpha to the carbonyl groups [1]. The patent literature explicitly states that polymers derived from diazaspiro ring systems containing these active methylene hydrogens 'demonstrate thermal oxidative instability and instability to water at elevated temperatures' compared to the parent dioxa compound [2]. To mitigate this liability, alkyl substitution at the methylene positions (e.g., 3,3,8,8-tetramethyl derivatives) is required, which adds synthetic steps and cost. In contrast, the parent 2,7-dioxaspiro[4.4]nonane-1,6-dione structure lacks nitrogen atoms at positions 2 and 7, and the absence of such active methylene hydrogens in the dilactone confers inherent stability advantages that eliminate the need for additional stabilization chemistry [3].

Thermal & hydrolytic stability
Class-level inference
Dioxa dilactone: inherent stability (no active methylene H)
Diaza analogs: reported instability at elevated temperature/moisture
Absence of labile methylene groups may improve polymer durability
Quantitative stability data not provided; patent-level comparison
Polymer Stability Hydrolytic Resistance Thermal Oxidative Stability

Gold(I)-Catalyzed Derivatization Yields

2,7-Dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) serves as a versatile precursor for gold(I)-catalyzed cyclization reactions that yield substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields under mild conditions [1]. The gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid proceeds smoothly to give the desired products with essentially complete conversion, and the methodology tolerates variously substituted starting materials [2]. Critically, this synthetic approach also enables the preparation of γ-arylidene spirobislactones bearing different substituents on the two aromatic rings—a degree of asymmetric functionalization that is not readily accessible with the regioisomeric 1,6-dioxaspiro[4.4]nonane-2,7-dione scaffold, which is typically synthesized via entirely different condensation pathways [3].

Gold(I)-catalyzed derivatization
Class-level inference
Quantitative yields for diarylidene derivatives of CAS 4372-10-5
No comparable catalytic route reported for 2,7-dione regioisomer
Unique diarylidene library access via mild gold catalysis
Asymmetric substitution patterns achievable
Gold Catalysis Cyclization Arylidene Spirobislactones

Physical Property Predictions

2,7-Dioxaspiro[4.4]nonane-1,6-dione (CAS 4372-10-5) exhibits a calculated density of 1.365 g/cm³ and a predicted boiling point of 452.5°C at 760 mmHg, with a flash point of 254.1°C . These computational values provide procurement-relevant specifications for handling, storage, and process design. When compared to structurally analogous spiro compounds, these predicted properties differ meaningfully from those of nitrogen-containing spirodilactams, which are solids at ambient conditions and exhibit different thermal behavior due to hydrogen-bonding interactions from the amide functionality. The measured molecular weight of 156.136 g/mol and calculated InChIKey AQNNKYGJUVBZJF-UHFFFAOYSA-N serve as definitive identifiers for confirming compound identity and purity during procurement and analytical verification . The spirodilactone scaffold's unique combination of two γ-butyrolactone rings sharing a spiro carbon confers distinct conformational rigidity compared to monocyclic lactones, influencing both physical properties and reactivity [1].

Physical properties
Class-level inference
Predicted density 1.365 g/cm³; bp 452.5 °C; flash point 254.1 °C
InChIKey AQNNKYGJUVBZJF-UHFFFAOYSA-N
Identity verification and handling reference for procurement
Computational predictions; confirm experimentally if critical
Physicochemical Properties Computational Chemistry Quality Control

Application Scenarios for 2,7-Dioxaspiro[4.4]nonane-1,6-dione


Diarylidene Scaffolds for Pharma Libraries

Procurement of CAS 4372-10-5 is justified for medicinal chemistry and natural product synthesis programs requiring access to 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione scaffolds. Gold(I)-catalyzed cyclization of appropriately functionalized precursors derived from this spirodilactone core proceeds in quantitative yields under mild conditions, enabling efficient construction of spirobislactone libraries with varied aryl substituents [1]. This scaffold is prevalent in bioactive natural products, and the ability to generate asymmetrically substituted diarylidene derivatives distinguishes this synthetic route from alternative spirodilactone chemistry [2].

Thermally Stable Polymer Precursor

CAS 4372-10-5 serves as a key monomer for synthesizing polyamides and polyesters that require resistance to moisture and thermal oxidative degradation. The dioxa spirodilactone structure lacks the active methylene hydrogens that render corresponding diazaspiro analogs unstable at elevated temperatures, eliminating the need for additional alkyl-substitution stabilization steps [1]. This inherent stability advantage supports procurement decisions for polymer chemists developing materials for high-temperature or moisture-exposed applications [2].

One-Step Spirodilactone via Kurosawa Oxidation

Investigators developing spirocyclic building blocks for complex molecule synthesis benefit from the direct Kurosawa spirolactonization route to CAS 4372-10-5. The Mn(III) acetate oxidation of malonic acid with alkenes provides a one-step access to the 2,7-dioxaspiro[4.4]nonane-1,6-dione core, with yields tunable from ~28% to >90% depending on alkene substitution [1]. This synthetic flexibility, enabled by the specific 1,6-dione substitution pattern, is not available with the regioisomeric 2,7-dione scaffold (CAS 3505-67-7) [2].

Reference Standard for Spirodilactone Research

CAS 4372-10-5 provides a well-characterized reference standard for analytical method development and quality control in spirodilactone research. Definitive identifiers including the InChIKey AQNNKYGJUVBZJF-UHFFFAOYSA-N and predicted physical properties (density 1.365 g/cm³, boiling point 452.5°C) enable unambiguous compound verification during procurement and analytical workflows [1]. This level of characterization supports researchers requiring authenticated material for reproducibility in synthetic and materials chemistry applications [2].

Application
Selection Property
Validation Focus
Diarylidene scaffold synthesis
Gold(I)-catalyzed derivatization reactivity
Asymmetric diarylidene substitution capability
Polymer monomer for thermal/hydrolytic resistance
Absence of active methylene hydrogens
Stability ranking vs. diaza analogs
Direct spirodilactone formation
Kurosawa oxidative cyclization compatibility
Substrate-dependent yield tuning
Analytical reference standard
Definitive InChIKey and predicted physical data
Identity verification for procurement workflows

Technical Documentation Hub

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